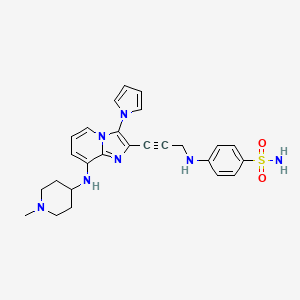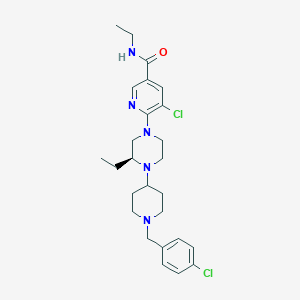
p53 Activator 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p53 Activator 11: is a potent small molecule activator of the p53 protein, specifically targeting the Y220C mutant form of p53. The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in regulating the cell cycle, apoptosis, and DNA repair. Mutations in the p53 gene are common in various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 11 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: p53 Activator 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p53 Activator 11 is used as a tool compound to study the activation of the p53 pathway and its effects on cellular processes .
Biology: In biological research, this compound is used to investigate the role of p53 in cell cycle regulation, apoptosis, and DNA repair. It helps in understanding the molecular mechanisms underlying p53 activation and its impact on cellular functions .
Medicine: In medicine, this compound has potential therapeutic applications in cancer treatment. By activating the p53 pathway, it can induce apoptosis in cancer cells with mutant p53, thereby inhibiting tumor growth .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at targeting the p53 pathway for cancer therapy .
Mecanismo De Acción
p53 Activator 11 exerts its effects by binding to the Y220C mutant form of p53, stabilizing the protein and restoring its wild-type function. This activation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets and pathways involved include the p53-MDM2 interaction, the p53-DNA binding domain, and various post-translational modifications that regulate p53 activity .
Comparación Con Compuestos Similares
Nutlin-3: A small molecule that inhibits the interaction between p53 and MDM2, leading to p53 activation.
PRIMA-1: A compound that restores the wild-type conformation and function of mutant p53.
RITA: A small molecule that binds to p53 and prevents its degradation by MDM2.
Uniqueness: p53 Activator 11 is unique in its specificity for the Y220C mutant form of p53, making it a valuable tool for studying and targeting this specific mutation in cancer therapy .
Propiedades
Fórmula molecular |
C26H29N7O2S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
4-[3-[8-[(1-methylpiperidin-4-yl)amino]-3-pyrrol-1-ylimidazo[1,2-a]pyridin-2-yl]prop-2-ynylamino]benzenesulfonamide |
InChI |
InChI=1S/C26H29N7O2S/c1-31-18-12-21(13-19-31)29-23-7-5-17-33-25(23)30-24(26(33)32-15-2-3-16-32)6-4-14-28-20-8-10-22(11-9-20)36(27,34)35/h2-3,5,7-11,15-17,21,28-29H,12-14,18-19H2,1H3,(H2,27,34,35) |
Clave InChI |
PXIXJBZHIFAIRA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC2=CC=CN3C2=NC(=C3N4C=CC=C4)C#CCNC5=CC=C(C=C5)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















